2-(Trifluoroacetyl)pyrrole

描述

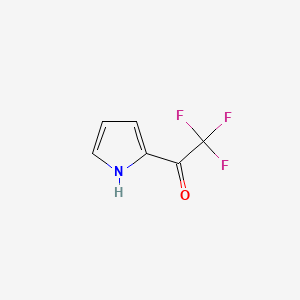

2-(Trifluoroacetyl)pyrrole is a chemical compound with the molecular formula C6H4F3NO. It is a 2-substituted pyrrole derivative, characterized by the presence of a trifluoroacetyl group attached to the pyrrole ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

2-(Trifluoroacetyl)pyrrole can be synthesized by reacting pyrrole with trifluoroacetic anhydride in benzene at 0°C . The reaction proceeds as follows:

Pyrrole+Trifluoroacetic anhydride→this compound

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. Industrial production would likely involve larger reaction vessels, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

2-(Trifluoroacetyl)pyrrole undergoes various chemical reactions, including:

Hydrogenation: Enantioselective hydrogenation to form the corresponding alcohol using a platinum catalyst modified with synthetic chiral amines.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrogenation: 5wt.% platinum on aluminum oxide catalyst, modified with chiral amines.

Substitution: Various nucleophiles can be used to replace the trifluoroacetyl group, depending on the desired product.

Major Products Formed

Hydrogenation: The major product is the corresponding alcohol.

Substitution: The products depend on the nucleophile used in the reaction.

科学研究应用

Medicinal Chemistry

The compound has been explored for its potential as a building block in the development of novel pharmaceuticals. Its unique trifluoroacetyl group increases the electrophilicity of the carbonyl carbon, making it an attractive target for nucleophilic attack in various synthetic pathways. This property is particularly valuable in designing inhibitors for biological targets, such as histone deacetylases (HDACs), which play critical roles in cancer biology .

- Case Study: HDAC Inhibitors

Research has demonstrated that derivatives of pyrrole, including those containing the trifluoroacetyl moiety, exhibit significant inhibitory activity against HDAC enzymes. For instance, a study synthesized several HDAC inhibitors incorporating a pyrrole cap, with one derivative showing an IC50 value of 2.89 μM against RPMI-8226 cancer cells, indicating strong potential for anticancer applications .

Biomarker Research

Pyrroles have been investigated as potential biomarkers for oxidative stress disorders. Elevated levels of pyrroles have been detected in urine samples from patients with conditions such as schizophrenia. This suggests that compounds like 2-(trifluoroacetyl)pyrrole could be involved in metabolic pathways relevant to these disorders, warranting further research into their biochemical roles .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its reactivity allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions. It can also be used to synthesize other pyrrole derivatives or related heterocycles that may possess desirable biological activities .

作用机制

The mechanism of action of 2-(Trifluoroacetyl)pyrrole involves its interaction with various molecular targets. The trifluoroacetyl group is highly electron-withdrawing, which can influence the reactivity of the pyrrole ring. This makes the compound useful in reactions where electron density modulation is required. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used .

相似化合物的比较

Similar Compounds

2-Acetylpyrrole: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

2-(Trichloroacetyl)pyrrole: Contains a trichloroacetyl group instead of a trifluoroacetyl group.

1-(p-Tolylsulfonyl)pyrrole: Contains a p-tolylsulfonyl group instead of a trifluoroacetyl group.

Uniqueness

2-(Trifluoroacetyl)pyrrole is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties to the molecule. This makes it particularly useful in applications requiring strong electron-withdrawing groups. The trifluoroacetyl group also enhances the compound’s stability and reactivity compared to similar compounds with different substituents .

生物活性

2-(Trifluoroacetyl)pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C6H4F3NO) features a pyrrole ring with a trifluoroacetyl substituent at the 2-position. The trifluoroacetyl group enhances the lipophilicity and metabolic stability of the molecule, which is crucial for its biological activity. The compound's structure is depicted as follows:

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. Recent advances have highlighted methods for synthesizing various trifluoroacetyl derivatives of pyrroles, which can be tailored for specific biological activities .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound and its analogs. For instance, Kuznietsova et al. reported that certain pyrrole analogs act as competitive inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and progression .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | EGFR/VEGFR | 5.0 | Inhibition of signaling pathways |

| Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | EGFR | 4.2 | Competitive inhibition |

| 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one | VEGFR | 6.1 | Induction of apoptosis |

Antimicrobial Activity

Research has also indicated that pyrrole derivatives possess antimicrobial properties. The presence of the trifluoroacetyl group may enhance the interaction with microbial targets, potentially leading to increased efficacy against various pathogens .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Pathogen | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | E. coli | 10.5 | Disruption of cell membrane |

| N-(3-trifluoroacetyl-indol-7-yl) derivatives | Plasmodium falciparum | 3.39 | Inhibition of metabolic pathways |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Action : The lipophilic nature of the trifluoroacetyl group enhances membrane permeability, allowing for effective disruption of microbial cells.

Case Studies

A notable study investigated the effects of a series of pyrrole derivatives on human cancer cell lines. The results indicated that compounds with a trifluoroacetyl group exhibited significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cells, with IC50 values ranging from 4 to 10 µM .

Another case study focused on the antimicrobial efficacy against Plasmodium falciparum, where derivatives showed promising results with IC50 values indicating effective inhibition compared to standard treatments .

常见问题

Basic Research Questions

Q. What are the primary synthesis routes for 2-(Trifluoroacetyl)pyrrole, and what experimental conditions optimize yield?

The compound is synthesized via two main methods:

- Friedel-Crafts acylation : Reacting pyrrole with trifluoroacetic anhydride in benzene at 0°C under anhydrous conditions .

- Grignard reaction : Treating pyrrole magnesium bromide with trifluoroacetyl chloride at low temperatures, though this route yields lower outputs due to side reactions (e.g., tar formation) . Key considerations include maintaining sub-zero temperatures to minimize decomposition and using inert solvents (e.g., benzene or ether).

Q. How does the trifluoroacetyl group influence the electronic properties of the pyrrole ring?

The electron-withdrawing trifluoroacetyl group deactivates the pyrrole ring, reducing its susceptibility to electrophilic attack. This shifts reactivity toward the benzene ring in fused systems (e.g., indole derivatives), enabling selective nitration or substitution at specific positions .

Advanced Research Questions

Q. How can enantioselective hydrogenation of this compound be achieved?

Enantioselective hydrogenation to produce trifluoroacetyl-pyrrolidine alcohols is performed using a 5 wt.% Pt/Al₂O₃ catalyst chirally modified with synthetic amines. Optimal conditions involve hydrogen pressures of 10–50 bar and temperatures between 25–50°C. The choice of chiral modifier (e.g., cinchona alkaloid derivatives) critically impacts enantiomeric excess (>90% ee) .

Q. What experimental strategies control regioselectivity during nitration of this compound derivatives?

Regioselectivity depends on solvent acidity and electrophile strength:

- Pyrrole-ring nitration : Use neutral solvents (e.g., acetic anhydride) with acetyl nitrate, favoring 2-nitro products due to the inherent reactivity of the pyrrole ring .

- Benzene-ring nitration : Employ strongly acidic media (e.g., trifluoroacetic acid) to generate nitronium ions, directing nitration to the less hindered 6-position in indole derivatives .

Q. How do protecting groups like trifluoroacetyl enhance stability in electrophilic substitution reactions?

The trifluoroacetyl group protects the indole nitrogen, preventing undesired side reactions (e.g., oxidation or polymerization) during nitration. This allows isolation of labile intermediates like Nα,N1-bis(trifluoroacetyl)-tryptophan derivatives, which can be hydrolyzed post-reaction to recover free amino acids with >98% chiral purity .

Q. What analytical methods validate the purity and chirality of this compound derivatives?

- GC-MS : Used to confirm retention of protecting groups post-reaction by analyzing ethyl acetate extracts .

- Chiral HPLC : Employ a 4×250 mm Chiral ProCu-Si100Polyol column with 5 mM CuSO₄ (pH 3.15) to assess enantiomeric purity .

- ¹H/¹³C NMR : Verify structural integrity and detect decomposition products (e.g., deacetylated byproducts) .

Q. What factors contribute to the thermal instability of this compound derivatives?

Decomposition occurs via cleavage of the trifluoroacetyl group under elevated temperatures (>80°C), producing pyrrole, methylpyrroles, and pyridine derivatives. Heterogeneous catalysis (e.g., Pt/Al₂O₃) or acidic conditions accelerate degradation. Stabilization requires storage at –20°C under inert atmospheres .

Q. How is this compound utilized in synthesizing fluorinated bioactive compounds?

The compound serves as a precursor for trifluoromethylated heterocycles in drug discovery. For example, it facilitates the synthesis of fluorinated pyridine alcohols (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol), which exhibit anti-inflammatory and anticancer properties .

属性

IUPAC Name |

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVVPYXSJKIFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180260 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-70-2 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoroacetyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。